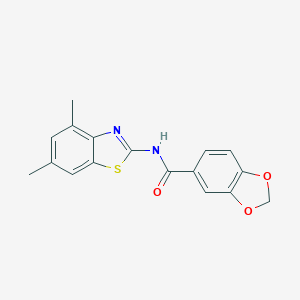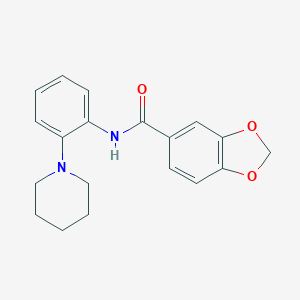![molecular formula C18H27N3OS B251394 3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B251394.png)
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. In
Mechanism of Action
TAK-659 works by irreversibly binding to BTK and inhibiting its activity. BTK is an important enzyme that plays a crucial role in the development and function of B-cells. When B-cells are activated by antigens, BTK is activated and triggers a signaling pathway that leads to the production of antibodies. By inhibiting BTK, TAK-659 blocks this signaling pathway and prevents the production of antibodies, which can be beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of B-cell malignancies, including CLL and NHL. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
One advantage of using TAK-659 in lab experiments is its potency and specificity for BTK. TAK-659 has been shown to have a high degree of selectivity for BTK over other kinases, which can reduce the risk of off-target effects. However, one limitation of using TAK-659 in lab experiments is its irreversible binding to BTK, which can make it difficult to study the long-term effects of BTK inhibition.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in B-cell malignancies. Another area of interest is the study of TAK-659 in other diseases that are associated with B-cell dysfunction, such as autoimmune diseases and allergies. Finally, further research is needed to fully understand the long-term effects of BTK inhibition and the potential risks associated with irreversible binding to BTK.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is reacted with 3-methylbutanoyl chloride to form TAK-659.
Scientific Research Applications
TAK-659 has potential applications in medical research, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors such as TAK-659 have been shown to be effective in suppressing the growth and proliferation of B-cell malignancies by blocking the signaling pathways that are activated by B-cell receptors.
Properties
Molecular Formula |
C18H27N3OS |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
PHGQNOQVXKHJJW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
